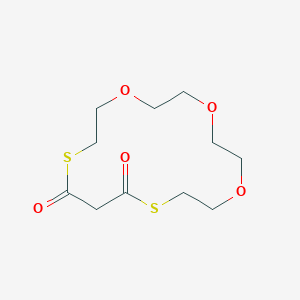
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione is a chemical compound with the molecular formula C₁₁H₁₈O₅S₂. It is a cyclic compound containing oxygen and sulfur atoms within its ring structure.
Méthodes De Préparation
The synthesis of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione typically involves the reaction of appropriate diols and dithiols under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired cyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism of action of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can enhance the stability and bioavailability of therapeutic agents .
Comparaison Avec Des Composés Similaires
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione can be compared with other similar compounds such as:
4,7,10-Trioxa-1,13-tridecanediamine: Used in semiconductor applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Used in spectroscopic studies and as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Known for its complex-forming abilities with various metal ions.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
62786-64-5 |
|---|---|
Formule moléculaire |
C11H18O5S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1,4,7-trioxa-10,14-dithiacyclohexadecane-11,13-dione |
InChI |
InChI=1S/C11H18O5S2/c12-10-9-11(13)18-8-6-16-4-2-14-1-3-15-5-7-17-10/h1-9H2 |
Clé InChI |
CJJWYRQLFJYEAN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSC(=O)CC(=O)SCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


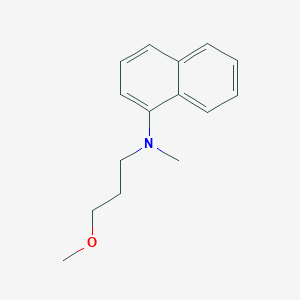
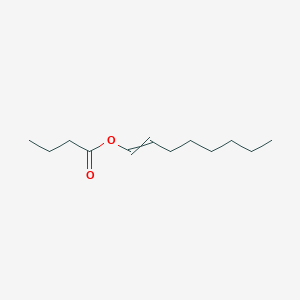

![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)


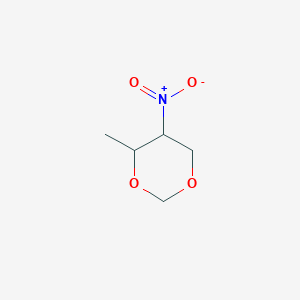
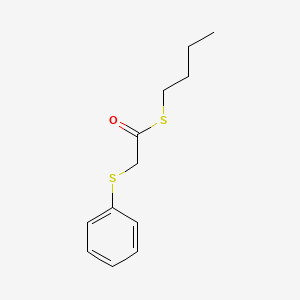


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
